molecular formula C10H9NO4 B1320316 1-(4-Nitrophenyl)cyclopropanecarboxylic acid CAS No. 23348-99-4

1-(4-Nitrophenyl)cyclopropanecarboxylic acid

Cat. No. B1320316
CAS RN: 23348-99-4
M. Wt: 207.18 g/mol
InChI Key: GWOWMWDHYGMVSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as aryl α-nitrocyclopropanecarboxylates, has been explored through nucleophilic ring opening reactions. These reactions involve the use of sterically protected but electronically effective carbonyl and nitro groups, leading to the formation of various products including α-amino acid esters and γ-substituted α-amino acids . The use of reagents like Zn/AcOH/Ac2O for the reduction of nitro groups to amino groups is a common step in these syntheses .

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(4-Nitrophenyl)cyclopropanecarboxylic acid" has been studied, revealing the influence of substituents on the aromatic ring and the stereochemistry of the cyclopropane ring. For instance, a monoclinic polymorph of 4-nitrophenylacetic acid has been reported, which differs in molecular conformation and intermolecular contacts from its orthorhombic form . The dihedral angle between the carboxylic acid group and the aromatic ring is a notable feature that affects the overall molecular conformation .

Chemical Reactions Analysis

The reactivity of esters of aryl cyclopropanecarboxylic acids with nitrous acid has been investigated, leading to the formation of aryl-substituted isoxazoles and dihydroisoxazoles. The regioselectivity of these reactions is influenced by the nature and position of substituents on the aromatic ring . Additionally, doubly activated cyclopropanes have been used as precursors for the synthesis of nitro- and cyano-substituted dihydropyrroles and pyrroles, showcasing the versatility of cyclopropane derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(4-Nitrophenyl)cyclopropanecarboxylic acid" and its derivatives can be inferred from the behavior of similar compounds. The presence of nitro and carboxylic acid groups is likely to influence the acidity, solubility, and reactivity of the compound. The steric and electronic effects of the substituents play a significant role in determining the chemical properties and reactivity patterns of these compounds .

Scientific Research Applications

Structural Studies and Molecular Interactions 1-(4-Nitrophenyl)cyclopropanecarboxylic acid has been a subject of interest in structural chemistry. Korp, Bernal, and Fuchs (1983) explored the structures of closely related compounds, highlighting the importance of carboxyl groups and their interactions in molecular structures (Korp, Bernal, & Fuchs, 1983).

Synthesis of Amino Acids Vettiger and Seebach (1990) demonstrated the use of cyclopropanecarboxylates, which are closely related to 1-(4-Nitrophenyl)cyclopropanecarboxylic acid, in the synthesis of amino acids. This highlights its potential in the field of synthetic organic chemistry, particularly in amino acid synthesis (Vettiger & Seebach, 1990).

Precursors in Organic Synthesis Research by Wurz and Charette (2005) shows that compounds similar to 1-(4-Nitrophenyl)cyclopropanecarboxylic acid can be used as precursors in the synthesis of dihydropyrroles and pyrroles, which are important in pharmaceutical and synthetic chemistry (Wurz & Charette, 2005).

Biological Activity and Derivatives Tian et al. (2009) studied derivatives of cyclopropanecarboxylic acid for their biological activities, such as herbicidal and fungicidal properties. This suggests potential applications of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid in developing bioactive compounds (Tian, Song, Wang, & Liu, 2009).

Gold-Containing Derivatives Perevalova et al. (1989) explored the interaction of cyclopropanecarboxylic acid amides with gold compounds. This research could be relevant in understanding the complex interactions and potential applications of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid in organometallic chemistry (Perevalova et al., 1989).

Synthesis of Complex Molecules Oikawa et al. (2011) used a cyclopropane-containing amino acid, similar to 1-(4-Nitrophenyl)cyclopropanecarboxylic acid, in the total synthesis of a marine sponge derivative. This research indicates the utility of such compounds in complex molecular syntheses (Oikawa, Sasaki, Sakai, & Sakai, 2011).

Lewis Acid-Catalyzed Reactions Lifchits and Charette (2008) described the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This research is relevant to understanding reaction mechanisms and synthesis techniques involving compounds like 1-(4-Nitrophenyl)cyclopropanecarboxylic acid (Lifchits & Charette, 2008).

properties

IUPAC Name

1-(4-nitrophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-9(13)10(5-6-10)7-1-3-8(4-2-7)11(14)15/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOWMWDHYGMVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601780
Record name 1-(4-Nitrophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)cyclopropanecarboxylic acid

CAS RN

23348-99-4
Record name 1-(4-Nitrophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate (3.0 g) obtained in Step A of Example 145 in ethanol (50 mL) was added 1M aqueous sodium hydroxide solution (25 mL), and the mixture was stirred overnight at room temperature. The reaction mixture was concentrated under reduced pressure, and 1M hydrochloric acid was added thereto at 0° C. The resulting solid was collected by filtration to give the title compound (2.5 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred solution of fuming nitric acid (1.6 mL), at −30° C. and under nitrogen, was treated portionwise with 1-phenyl-cyclopropanecarboxylic acid (10 g). The reaction mixture was allowed to warm to 0° C., then stirred at this temperature for 2 hours and then poured into ice(100 g). The resulting solid was filtered, then washed well with water, then dried at 60° C. under vacuo and then recrystallised from toluene to give 1-(2-nitro-phenyl)-cyclopropanecarboxylic acid and 1-(4-nitro-phenyl)-cyclopropanecarboxylic acid (11.35 g). MS(ES−): 206 (M−H)−.
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Hackett - 2014 - qmro.qmul.ac.uk
Small rings are frequently found in natural products as well as incorporated into drugs and agrochemicals in which they impart valuable properties on the biological activity of these …
Number of citations: 3 qmro.qmul.ac.uk

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